molecular formula C₂₅H₃₁NaO₈ B1145218 Cortisone Sodium Succinate CAS No. 7415-42-1

Cortisone Sodium Succinate

Cat. No.: B1145218
CAS No.: 7415-42-1
M. Wt: 482.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortisone Sodium Succinate is a sodium salt ester of the glucocorticoid cortisone, designed for research applications requiring high solubility. This compound is a synthetic adrenocortical steroid that is readily absorbed and utilized in scientific investigations. In research settings, related corticosteroid esters like hydrothis compound are known for their rapid absorption and are particularly useful where high blood levels of the active steroid are required quickly . These compounds exhibit profound and varied metabolic effects and modify the body's immune response to diverse stimuli . The primary research value of this compound lies in its application for studying inflammatory processes, immune responses, and endocrine functions. Glucocorticoids like cortisone achieve their effects by binding to glucocorticoid receptors, which mediates changes in gene expression leading to downstream anti-inflammatory and immunosuppressive effects over hours to days . Researchers utilize this compound to explore the mechanisms underlying conditions such as adrenal insufficiency and various inflammatory and autoimmune diseases. This product is provided for Research Use Only (RUO) . It is not intended for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to verify the suitability of the product for their specific research application.

Properties

CAS No.

7415-42-1

Molecular Formula

C₂₅H₃₁NaO₈

Molecular Weight

482.5

Synonyms

21-(Hydrogen Succinate) Cortisone Sodium Salt;  21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

Hydrocortisone sodium succinate is synthesized via esterification of hydrocortisone succinate with sodium salts under controlled alkaline conditions. The reaction proceeds through nucleophilic acyl substitution, where the carboxylate group of hydrocortisone succinate reacts with sodium ions from bases such as sodium bicarbonate or phosphate buffers. Patent CN101050229A details a two-step process:

  • Ester activation : Hydrocortisone succinate is suspended in phosphate buffer (pH 5–8) at 0–80°C for 1–4 hours to stabilize the reactive intermediate.

  • Neutralization : Sodium bicarbonate, carbonate, or hydroxide is added to precipitate the sodium salt, with yields heavily dependent on pH adjustments.

Critical Process Parameters

Experimental data from six embodiments in patent CN101050229A demonstrate the impact of reaction conditions:

ParameterEmbodiment 2Embodiment 3Embodiment 4Embodiment 5Embodiment 6
Temperature (°C)1–540757025
pH56.5587
BaseNaHCO₃NaHCO₃Na₂CO₃NaOHNaHCO₃/Na₂CO₃
Yield (%)6795867993
Melting Point (°C)169.5171170.5170.5171

Higher yields (93–95%) were achieved at moderate temperatures (25–40°C) and near-neutral pH (6.5–7), while extreme alkalinity (pH 10) in Embodiment 3 reduced product stability. Sodium bicarbonate produced superior crystallinity compared to sodium hydroxide, which caused partial hydrolysis at elevated temperatures.

Industrial Purification and Stabilization

Solvent-Antisolvent Crystallization

Patent CN112220761A introduces acetone-water systems to enhance purity. Hydrocortisone succinate is suspended in acetone (20–30°C), followed by gradual addition of a sodium bicarbonate-phosphate solution. Post-reaction, the mixture is vacuum-distilled to reduce acetone content, increasing hydrothis compound solubility and enabling recrystallization. This method achieves 99.2% purity by eliminating hydrophobic impurities.

Activated Carbon Adsorption

Post-crystallization, solutions are treated with 0.1–0.5% activated carbon at 5–10°C to adsorb residual succinic acid and color bodies. Adjusting pH to 7.0–8.0 with phosphoric acid prior to filtration prevents sodium succinate degradation. Comparative studies show this step reduces hypersensitivity-inducing contaminants by 89%.

Sterile Manufacturing for Parenteral Use

Spray-Drying Techniques

Post-purification, solutions are sterile-filtered (0.22 μm) and spray-dried at 40–60°C inlet temperature. The resultant powder exhibits:

  • Moisture content : ≤1.5%

  • Particle size : 10–50 μm (optimized for reconstitution)

  • Sterility : Validated by USP <71> testing.

Lyophilization Alternatives

While freeze-drying is avoided due to sodium succinate’s heat sensitivity, patent CN112220761A reports success with low-temperature vacuum drying (25–30°C), preserving >98% potency over 24 months.

Analytical Quality Control

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 30:70 acetonitrile-phosphate buffer) resolves hydrothis compound (Rt = 8.2 min) from degradants. Current Good Manufacturing Practices (cGMP) require:

  • Assay : 97.0–103.0% of labeled potency

  • Related substances : ≤0.5% individual impurities.

Particulate Matter Testing

Post-spray-drying, batches undergo light obscuration per USP <788>, with acceptance criteria of ≤6,000 particles ≥10 μm and ≤600 particles ≥25 μm per container.

Addressing Hypersensitivity Risks

Succinate Ester Residues

Despite purification, trace succinate esters (≤0.1%) may persist, activating mast cells via SUCNR1 receptors in susceptible patients. Studies on N-ERD (NSAID-exacerbated respiratory disease) cohorts show 31–35% FEV₁ reduction following rapid IV administration, necessitating slow infusion protocols.

Process Modifications

Implementing anion-exchange chromatography (Q Sepharose FF) reduces succinate levels to <50 ppm, mitigating hypersensitivity incidents by 72% .

Chemical Reactions Analysis

Types of Reactions: Cortisone Sodium Succinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, cortisone.

    Substitution: It can undergo substitution reactions, particularly at the succinate ester group.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Cortisone Sodium Succinate has a wide range of scientific research applications:

Mechanism of Action

Cortisone Sodium Succinate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in:

    Decreased vasodilation and capillary permeability: Reduces inflammation.

    Inhibition of leukocyte migration: Limits immune response.

    Suppression of phospholipase A2: Decreases the formation of arachidonic acid derivatives, such as prostaglandins and leukotrienes.

    Inhibition of NF-Kappa B and other inflammatory transcription factors: Reduces the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Glucocorticoid Compounds

Structural and Pharmacokinetic Differences

Compound Solubility Administration Route Bioactivation Requirement Duration of Action
Cortisone Sodium Succinate Water-soluble IV, IM Yes (to hydrocortisone) Intermediate (12–24h)
Hydrothis compound Water-soluble IV, IM No (active form) Short (8–12h)
Cortisone Acetate Lipid-soluble Oral, Topical Yes (to hydrocortisone) Prolonged (24–36h)
Methylprednisolone Sodium Succinate Water-soluble IV, IM No (active form) Intermediate (12–36h)
Dexamethasone Sodium Phosphate Water-soluble IV, IM, Topical No (active form) Long (36–72h)

Key Observations :

  • This compound and hydrothis compound share water solubility but differ in bioactivation requirements. Cortisone derivatives require hepatic conversion, delaying their therapeutic onset compared to active forms like hydrocortisone or methylprednisolone .
  • Lipid-soluble esters (e.g., cortisone acetate) are depot formulations with prolonged effects but slower absorption .

Pharmacodynamic and Clinical Efficacy

Anti-Inflammatory Potency
Compound Relative Anti-inflammatory Potency Salt Retention Activity
Cortisone 0.8 1.0 (Baseline)
Hydrocortisone 1.0 1.0
Prednisolone 4.0 0.8
Methylprednisolone 5.0 0.5
Dexamethasone 25–30 0.05

Source : Adapted from glucocorticoid equivalence tables .

  • This compound has lower anti-inflammatory potency compared to synthetic glucocorticoids like prednisolone or dexamethasone. Its salt retention activity is equivalent to hydrocortisone, limiting its use in patients requiring minimal mineralocorticoid effects .
  • In contrast, methylprednisolone sodium succinate provides higher anti-inflammatory effects with reduced electrolyte disturbances, making it preferable for acute inflammation management .
Immunosuppressive Effects
  • Hydrothis compound: Rapidly suppresses monocyte chemotaxis and bactericidal activity at high concentrations (16 µg/mL) .
  • Cortisone Acetate: Sustained immunosuppression due to prolonged plasma cortisol elevation, significantly reducing alveolar macrophage cytotoxicity in vivo .

Research Findings and Comparative Studies

  • A study comparing cortisone acetate and hydrothis compound in guinea pigs demonstrated that cortisone acetate caused sustained suppression of alveolar macrophage function, whereas hydrothis compound had transient effects .

Biological Activity

Cortisone sodium succinate, commonly known as hydrothis compound or Solu-Cortef®, is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacokinetics, clinical applications, and associated case studies, supported by diverse research findings.

Pharmacological Properties

Chemical Structure and Mechanism of Action
this compound is the sodium salt of hydrocortisone, a naturally occurring glucocorticoid. Its structure allows for rapid absorption and high solubility in water, facilitating intravenous administration. The compound exerts its effects by binding to glucocorticoid receptors, leading to alterations in gene expression that modulate inflammatory responses and immune function .

Pharmacokinetics

  • Absorption : After intravenous injection, effects are noticeable within one hour, with peak plasma concentrations reached rapidly. The drug is also effective when administered intramuscularly.
  • Excretion : Approximately 90% of the administered dose is excreted within 12 hours, necessitating repeated dosing every 4 to 6 hours for sustained therapeutic levels .

Biological Activity

This compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : It significantly reduces inflammation by inhibiting the release of pro-inflammatory cytokines and mediators from immune cells.
  • Metabolic Effects : Corticosteroids like this compound influence glucose metabolism, leading to increased blood glucose levels and altered lipid metabolism .
  • Immunosuppressive Action : The compound modifies the immune response, making it beneficial in treating conditions such as autoimmune diseases and severe allergic reactions .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Adrenal Insufficiency : It serves as a replacement therapy for patients with adrenal insufficiency.
  • Acute Allergic Reactions : The drug is effective in managing severe allergic reactions and anaphylaxis.
  • Inflammatory Disorders : It is indicated for conditions such as asthma exacerbations and rheumatoid arthritis.

Case Study 1: Hypersensitivity Reactions

A study involving patients with non-steroidal anti-inflammatory drug-exacerbated respiratory disease (N-ERD) demonstrated that hydrothis compound could provoke hypersensitivity reactions. Out of eleven patients tested, 82% exhibited significant reactions to intravenous administration . A notable case involved a patient who developed severe asthma exacerbation following administration of the drug, highlighting the need for caution in susceptible populations.

Case Study 2: Efficacy Comparison

In a double-blind study comparing hydrothis compound with hydrocortisone sodium phosphate, both drugs showed similar efficacy in eosinophil suppression and metabolic effects. However, patients receiving hydrocortisone sodium phosphate reported more adverse effects than those treated with the succinate form .

Adverse Effects

While this compound is generally well-tolerated, potential side effects include:

  • Local Reactions : Injection site reactions such as pain or irritation.
  • Systemic Effects : Increased blood glucose levels, fluid retention, and potential for opportunistic infections due to immunosuppression .
  • Allergic Reactions : Rare cases of urticaria or anaphylaxis have been documented in sensitive individuals .

Comparative Summary Table

PropertyHydrothis compoundHydrocortisone Sodium Phosphate
SolubilityHighModerate
Onset of ActionRapid (1 hour)Rapid (1 hour)
Duration of EffectVariableVariable
Common Side EffectsFewer systemic effectsMore systemic effects
Clinical UseAcute conditionsReplacement therapy

Q & A

Q. What computational approaches improve the prediction of this compound's structure-activity relationships for derivative synthesis?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) modeling using descriptors like logP, polar surface area, and molecular docking scores. Validate predictions with parallel synthesis of derivatives followed by high-throughput screening (HTS) in target assays .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots for assay comparison and Mantel-Haenszel tests to adjust for confounding variables in meta-analyses .
  • Interdisciplinary Integration : Combine organ-on-a-chip models (microphysiological systems) with multi-scale modeling to bridge in vitro and in vivo findings .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies and STROBE for observational data to ensure transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.